
6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline
Übersicht
Beschreibung
6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline is a chemical compound with the molecular formula C10H5Cl2F3N2 It is known for its unique structure, which includes two chlorine atoms, a methyl group, and a trifluoromethyl group attached to a quinoxaline core
Vorbereitungsmethoden
The synthesis of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3-dichloroaniline and trifluoroacetic acid.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoxaline ring.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives with different oxidation states. Reduction reactions can also be performed to modify the quinoxaline ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various quinoxaline analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline serves as a valuable building block for the synthesis of more complex molecules. It is utilized in:
- Substitution Reactions: The chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
- Oxidation and Reduction Reactions: These reactions modify the quinoxaline ring to form various derivatives, enhancing its utility in organic synthesis.
Biology
Research has indicated that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi.
- Anticancer Activity: Some derivatives have demonstrated significant cytotoxic effects against cancer cell lines, making them candidates for further pharmacological exploration.
Case Study: A study highlighted the effectiveness of a derivative of this compound against Mycobacterium tuberculosis, showing inhibition rates exceeding 99% in vitro .
Medicine
In medicinal chemistry, this compound is investigated as a lead compound for drug development:
- Targeting Specific Enzymes: Its ability to interact with biological molecules allows it to modulate enzyme activity, which is crucial in developing therapeutic agents.
- Pharmacological Studies: Ongoing research focuses on its derivatives to explore their efficacy and safety profiles for potential clinical applications.
Example: Derivatives have been synthesized and tested for their ability to inhibit specific cancer-related pathways, showing promising results in preclinical models .
Industry
The stability and unique chemical properties of this compound make it useful in industrial applications:
- Material Science: It is employed in the development of advanced materials such as polymers and coatings due to its chemical resilience.
- Chemical Manufacturing: The compound acts as an intermediate in the production of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline can be compared with other quinoxaline derivatives:
6,7-Dichloro-2-methylquinoxaline: Lacks the trifluoromethyl group, which affects its chemical reactivity and biological activity.
2-Methyl-3-(trifluoromethyl)quinoxaline: Lacks the chlorine atoms, resulting in different substitution patterns and reactivity.
6,7-Dichloroquinoxaline: Lacks both the methyl and trifluoromethyl groups, leading to different chemical properties and applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and stability, making it distinct from its analogs.
Biologische Aktivität
6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H5Cl2F3N2
- CAS Number : 143309-87-9
- Molecular Weight : 292.06 g/mol
Antimicrobial Properties
Recent studies have demonstrated that quinoxaline derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a study highlighted that certain quinoxaline derivatives showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Activity
This compound has been investigated for its anticancer properties. It was found to inhibit the proliferation of several cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer cells. The compound induces apoptosis in these cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.15 | Induction of apoptosis |
A549 (Lung Cancer) | 0.20 | Cell cycle arrest |
HeLa (Cervical) | 0.25 | Inhibition of cell migration |
Antiparasitic Activity
The compound also exhibits promising antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that it has an IC50 value comparable to that of standard antimalarial drugs like chloroquine, indicating its potential as a lead compound in malaria treatment .
Table 2: Antiparasitic Activity Against Plasmodium falciparum
Strain | IC50 (µg/mL) | Comparison to Chloroquine (IC50 = 0.06 µg/mL) |
---|---|---|
Chloroquine-sensitive | 0.16 | Similar efficacy |
Chloroquine-resistant | 0.12 | Superior efficacy |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity and subsequent changes in cellular functions .
Case Studies
- Study on Antimicrobial Efficacy : A research study evaluated the antimicrobial properties of various quinoxaline derivatives, including our compound of interest. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli.
- Anticancer Investigation : Another study focused on the anticancer effects of this quinoxaline derivative on breast cancer cell lines. The findings suggested that treatment with the compound resulted in significant apoptosis and reduced cell viability, supporting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3N2/c1-4-9(10(13,14)15)17-8-3-6(12)5(11)2-7(8)16-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGIXFQHHSLMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439353 | |
Record name | 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143309-87-9 | |
Record name | 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.